molecular formula C34H42O19 B8056316 (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside

Cat. No.: B8056316
M. Wt: 754.7 g/mol
InChI Key: FHIJMQWMMZEFBL-UHFFFAOYSA-N
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Description

Disinapoyl sucrose is a natural oligosaccharide ester derived from the root of Polygala tenuifolia. This compound has garnered significant attention due to its neuroprotective and antidepressant properties. It is known for its ability to modulate various biochemical pathways, making it a subject of interest in the fields of neuroscience and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Disinapoyl sucrose can be synthesized through the esterification of sucrose with sinapic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under controlled temperature conditions. The esterification process requires precise control of reaction time and temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of disinapoyl sucrose involves the extraction of the compound from the roots of Polygala tenuifolia. The extraction process includes steps such as grinding the roots, solvent extraction, and purification using chromatographic techniques. The purified compound is then subjected to quality control measures to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Disinapoyl sucrose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually conducted under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of disinapoyl sucrose. These derivatives exhibit different pharmacological properties and are studied for their potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

Disinapoyl sucrose exerts its effects through multiple biochemical pathways. It modulates the cyclic AMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathways, leading to increased neuronal survival and plasticity. It also inhibits the activity of monoamine oxidase (MAO), reducing the breakdown of neurotransmitters such as serotonin and dopamine. Additionally, it has antioxidant properties that protect neurons from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disinapoyl sucrose is unique due to its dual action as a neuroprotective and antidepressant agent. Its ability to modulate multiple biochemical pathways and its natural origin from Polygala tenuifolia make it a compound of significant interest in scientific research .

Properties

IUPAC Name

[3,4,5-trihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIJMQWMMZEFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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